ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate
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Overview
Description
“Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of pyrazole compounds, such as the one , often involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic Compounds Synthesis
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, related to the compound , have been prepared and their reactivity towards various active methylene reagents has been studied. This reactivity leads to the formation of pyran, pyridine, and pyridazine derivatives, indicating a versatile approach to heterocyclic synthesis (Mohareb et al., 2004).
Coordination Polymers
Metal Coordination Polymers
The synthesis and structural diversity of d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, have been explored. These studies have yielded chiral and achiral coordination polymers with potential applications in materials science (Cheng et al., 2017).
Molecular Electronics and Fluorescence
DFT Study and Bioactivity
Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a compound structurally similar to the one , has been synthesized and analyzed for its purity and structure through various spectroscopic methods. Its crystal structure was determined, and the molecule was studied using density functional theory (DFT) calculations to provide insights into physical and chemical properties, which could have implications in molecular electronics and fluorescence (Zhao & Wang, 2023).
Corrosion Inhibition
Industrial Applications
Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been prepared and characterized for their corrosion inhibition properties on mild steel, useful for industrial pickling processes. This research signifies the potential of such compounds in corrosion prevention (Dohare et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJEYPDFTYKIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate |
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